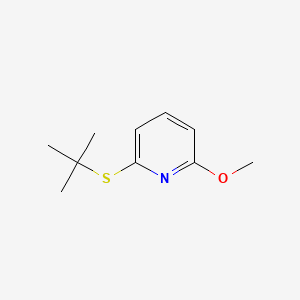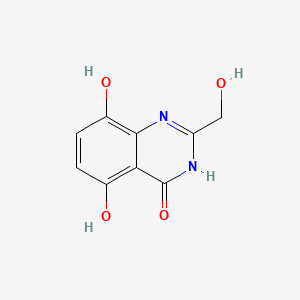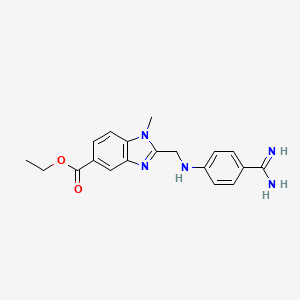
2,3-DIFLUORO-4''-HEPTYL-4-PENTYLTERPHENYL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL: is a chemical compound with the molecular formula C30H36F2 and a molecular weight of 434.6 g/mol . This compound is characterized by the presence of two fluorine atoms, a heptyl group, and a pentyl group attached to a terphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL typically involves multi-step organic synthesis techniquesThe fluorine atoms are then introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-DIFLUORO-4-HEPTYL-4-PENTYLTERPHENYL
- 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL
- 2,3-DIFLUORO-4-HEPTYL-4’'-PENTYLTERPHENYL
Uniqueness
2,3-DIFLUORO-4’'-HEPTYL-4-PENTYLTERPHENYL is unique due to its specific substitution pattern and the presence of both heptyl and pentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
121218-85-7 |
|---|---|
Fórmula molecular |
C30H38F2 |
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
2-(1,2-difluoro-3-pentylcyclohexa-2,4-dien-1-yl)-4-heptyl-1-phenylbenzene |
InChI |
InChI=1S/C30H38F2/c1-3-5-7-8-11-15-24-20-21-27(25-16-12-9-13-17-25)28(23-24)30(32)22-14-19-26(29(30)31)18-10-6-4-2/h9,12-14,16-17,19-21,23H,3-8,10-11,15,18,22H2,1-2H3 |
Clave InChI |
KAZZSUGOFOTCDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3(CC=CC(=C3F)CCCCC)F |
SMILES canónico |
CCCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3(CC=CC(=C3F)CCCCC)F |
Sinónimos |
2,3-DIFLUORO-4/'/'-HEPTYL-4-PENTYLTERPHENYL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)



